molecular formula C15H18ClN3O B1416588 (2R,3R)-cyproconazole CAS No. 107864-90-4

(2R,3R)-cyproconazole

Cat. No. B1416588
M. Wt: 291.77 g/mol
InChI Key: UFNOUKDBUJZYDE-IAQYHMDHSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula . It may also include its appearance (color, state of matter), odor, and other physical characteristics.


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a complex target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined through various spectroscopic methods and confirmed with techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other substances, and preferred types of chemical reactions .

Scientific Research Applications

Identification and Quantification in Agriculture

  • Identification and Quantification in Soil and Cucumbers : A study by (He et al., 2019) focused on the systematic investigation of cyproconazole, including its absolute stereochemistry. The research involved the quantification of cyproconazole stereoisomers in soil and cucumber matrices, using chiral liquid chromatography-tandem mass spectrometry.

Analytical Method Development

  • Development of Analytical Methods : (He et al., 2019) worked on developing effective analytical methods for cyproconazole enantiomers to support residual monitoring and risk assessment. This involved confirming the absolute configuration of cyproconazole enantiomers and optimizing enantioseparation parameters.

Metabolic Studies

  • Metabolism in Liver Microsomes : Research by (He et al., 2020) explored the stereoselective metabolism of cyproconazole in rat liver microsomes. This study is significant for understanding the ecological and human health risk assessment of chiral pesticides.

Ecological Impact Assessments

  • Toxicity in Aquatic Environments : A study by (Cao et al., 2019) investigated the acute toxicity of cyproconazole to zebrafish embryos. This research is crucial for environmental risk assessments of triazole fungicides on aquatic organisms.

Agricultural Fungicide Applications

  • Fungicide Efficacy in Agriculture : The efficacy of cyproconazole as a fungicide and its impact on agricultural crops like wheat was studied by (Xu-jin et al., 2015). This research is important for safe and reasonable use of cyproconazole in agriculture.

Molecular Interaction Studies

  • Molecular Docking and Synthesis : (Wu et al., 2018) conducted a study involving molecular docking, design, synthesis, and antifungal activity of novel triazole derivatives. This research contributes to the development of new antifungal agents.

Safety And Hazards

Information on safety and hazards is usually available in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and environmental hazards .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and possible modifications to its structure to enhance its properties .

properties

IUPAC Name

(2R,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOUKDBUJZYDE-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872884, DTXSID30872893
Record name (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-(-)-Cyproconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-cyproconazole

CAS RN

107864-90-4, 138604-72-5
Record name (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-(-)-Cyproconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R He, J Fan, R Chen, D Guo, M Zhao, Z Zhang, C Liang… - Chemosphere, 2021 - Elsevier
The vast usage of agrochemicals enhances food security globally but may pose challenge to understand the risk assessment to non-target organisms and human beings, and liver …
Number of citations: 13 www.sciencedirect.com
S Di, T Cang, Y Li, L Xu, P Qi, Z Wang, H Zhao… - Science of The Total …, 2023 - Elsevier
Cyproconazole is a representative and widely used triazole fungicide with four stereoisomers, which will bring some risks to non-target organisms. A fast analytical method on …
Number of citations: 3 www.sciencedirect.com
Z He, F Wu, W Xia, L Li, K Hu, AE Kaziem, M Wang - Analyst, 2019 - pubs.rsc.org
Cyproconazole, a chiral triazole fungicide, has been diffusely used and analyzed. The development of an effective analytical method for cyproconazole enantiomers can support their …
Number of citations: 18 pubs.rsc.org
Z He, Z Wang, B Gao, S Liu, X Zhao, H Shi… - Journal of Hazardous …, 2021 - Elsevier
Cyproconazole (CPZ), representing the chiral triazole fungicides, is widely used in the pharmaceutical and agricultural fields. To clarify its potential adverse effects on the generalized …
Number of citations: 10 www.sciencedirect.com
R He, B Mai, J Fan, Y Jiang, G Chen… - Journal of agricultural …, 2019 - ACS Publications
Systematic investigation of cyproconazole, including absolute stereochemistry, fungicidal activity, quantification in two matrixes, and stereoselective degradation in cucumber, are …
Number of citations: 23 pubs.acs.org
Z He, L Zhou, Y Tan, Z Wang, H Shi, M Wang - Aquatic Toxicology, 2022 - Elsevier
Cyproconazole (CPZ) is a broad-spectrum fungicide that is widely used around the world. CPZ can persist in water which raised concerns about its potential adverse effects on aquatic …
Number of citations: 3 www.sciencedirect.com
Z He, J Zhang, D Shi, B Gao, Z Wang… - Journal of Agricultural …, 2021 - ACS Publications
Cyproconazole (CPZ), a representative chiral triazole fungicide, is widely used to control Fusarium head blight (FHB). In this study, the stereoselective efficiency of CPZ was investigated …
Number of citations: 4 pubs.acs.org
Y Yamazoe, T Yamada, K Nagata - Food Safety, 2020 - jstage.jst.go.jp
Human CYP3A4 is involved in metabolisms of diverse hydrophobic chemicals. Using the data of therapeutic azole fungicides known to interact with CYP3A4, applicability of CYP3A4 …
Number of citations: 11 www.jstage.jst.go.jp
D Guo, R He, L Luo, W Zhang, J Fan - Environmental Science and …, 2022 - Springer
Uniconazole is a widely used plant growth retardant in the agricultural field. However, toxicological effects of uniconazole in aquatic ecosystem at chiral level are still unclear. Herein, …
Number of citations: 6 link.springer.com
D Guo, R He, W Su, C Zheng, W Zhang… - Pesticide Biochemistry and …, 2021 - Elsevier
In this work, stereochemistry of uniconazole enantiomers and their metabolism behaviors in rat liver microsomes have been researched. Significance analysis has been applied in data …
Number of citations: 5 www.sciencedirect.com

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